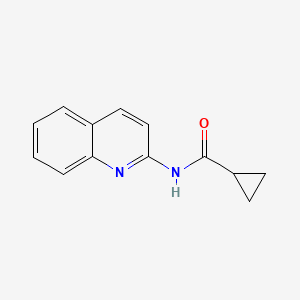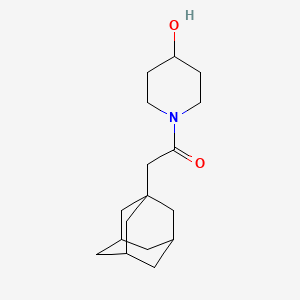![molecular formula C11H15N3O2 B7501349 N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide, also known as DMXAA, is a synthetic small molecule that has shown potential as an anti-cancer agent. It was first synthesized in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of many scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, as well as its potential as a cancer therapy.
Mécanisme D'action
The exact mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide is not fully understood. However, it is thought to work by activating the immune system, particularly the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then trigger the release of other immune cells, such as natural killer cells and macrophages, which attack the tumor.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of cytokines such as TNF-α and IFN-γ, as well as the activation of immune cells such as natural killer cells and macrophages. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has also been shown to induce tumor necrosis and reduce the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has several advantages as a potential anti-cancer agent. It is a small molecule that can be easily synthesized in the laboratory. It has also been shown to be effective in preclinical studies, inducing tumor necrosis and reducing the growth of tumors. However, there are also limitations to its use. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has a short half-life, which may limit its effectiveness as a cancer therapy.
Orientations Futures
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide. One area of interest is the development of more potent analogs of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide, which may have better anti-cancer activity. Another area of research is the investigation of the mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide, which is not fully understood. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide in humans. If it proves to be effective, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide could become an important new therapy for cancer.
Méthodes De Synthèse
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,3-dichloropyridine with sodium methoxide to form 2,3-dimethoxypyridine. This is followed by the reaction of 2,3-dimethoxypyridine with dimethylformamide to form N,N-dimethyl-2,3-dimethoxypyridine-5-carboxamide. Finally, the addition of oxalyl chloride and dimethylamine results in the formation of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide.
Applications De Recherche Scientifique
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential as an anti-cancer agent. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has been shown to induce tumor necrosis, which is the death of cancer cells within a tumor. This effect is thought to be due to the activation of the immune system, which leads to the release of cytokines and other immune cells that attack the tumor.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)10(15)8-14(3)11(16)9-5-4-6-12-7-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHYUKPFNSTPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)

![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)


![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)




![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)